1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione
Description
1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, an aminoethyl chain, and a pyrrolidine-2,5-dione core
Properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(4-methoxyphenyl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O3S/c1-29-12-2-4-13(5-3-12)30-15-9-16(27)26(18(15)28)7-6-24-17-14(20)8-11(10-25-17)19(21,22)23/h2-5,8,10,15H,6-7,9H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPVRCZWEUOXDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CC(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione typically involves multiple steps:
Formation of Pyrrolidine-2,5-dione Core: The intermediate is then reacted with 3-(4-methoxyphenyl)sulfanylbutanedioic acid under specific conditions to form the pyrrolidine-2,5-dione core.
Final Product: The final step involves the cyclization and purification of the compound to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Core Reactivity of Pyrrolidine-2,5-Dione
The diketopiperazine-like structure enables nucleophilic attack at the carbonyl groups. Key reactions include:
Experimental data from indicates that stereochemical outcomes depend on the spatial arrangement of substituents, with pseudorotation of the pyrrolidine ring influencing reaction pathways.
Sulfanyl Group Transformations
The 4-methoxyphenyl sulfanyl moiety undergoes oxidation and substitution:
Studies in highlight that sulfoxide derivatives exhibit enhanced COX-II inhibitory activity compared to the parent compound.
Pyridine Substitution Chemistry
The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group participates in regioselective reactions:
Density functional theory (DFT) analyses cited in rationalize the preference for nucleophilic substitution at the chlorine position due to electron-withdrawing effects of the CF₃ group.
Aminoethyl Side-Chain Modifications
The ethylamino linker enables functionalization via:
Notably, reports that cyclization reactions yield enantiomerically pure products when chiral catalysts like Sc(OTf)₃ are employed.
Stability and Degradation Pathways
Critical stability data under varying conditions:
Scientific Research Applications
1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine
Uniqueness
1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the pyridine ring and the methoxyphenyl group contributes to its lipophilicity, enhancing membrane permeability and bioactivity.
Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced antibacterial activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity. Compounds with similar dione moieties have been reported to scavenge free radicals effectively, thus protecting cells from oxidative stress .
- Enzyme Inhibition : Research indicates that related compounds may act as inhibitors of various enzymes, including cholinesterases. For example, certain pyrrolidine derivatives have shown selective inhibition against butyrylcholinesterase (BChE), which is crucial for neuroprotective strategies in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced inhibitory effects compared to their non-fluorinated counterparts.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Trifluoromethyl derivative | 8 | Strong |
| Non-fluorinated analogue | 32 | Moderate |
Case Study 2: Enzyme Inhibition Profiles
Another investigation focused on the enzyme inhibition profiles of similar pyrrolidine derivatives. The compound was tested against BChE and acetylcholinesterase (AChE), showing a notable IC50 value that suggests potential therapeutic applications in treating Alzheimer's disease.
| Enzyme | IC50 (µM) | Comparison |
|---|---|---|
| BChE | 46.42 | Comparable to physostigmine |
| AChE | 157.31 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
